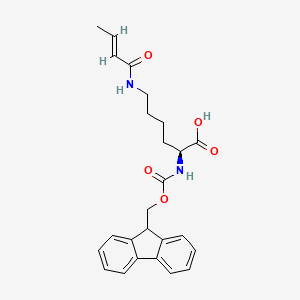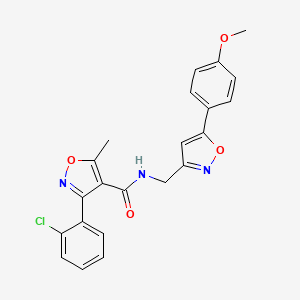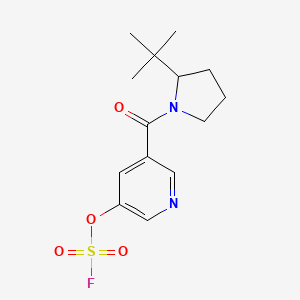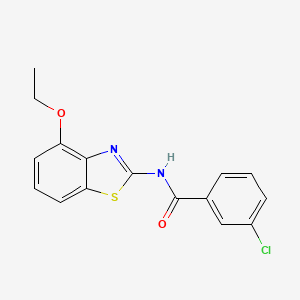
Fmoc-赖氨酰基-羟基
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Fmoc-Lys(Crotonyl)-OH” is a chemical compound with the molecular formula C25H28N2O5 and a molecular weight of 436.5 g/mol . Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-crotonyl-L-lysine .
Synthesis Analysis
While specific synthesis methods for “Fmoc-Lys(Crotonyl)-OH” were not found, general methods for synthesizing Fmoc-protected amino acids involve using a solid-phase synthesis method . This method uses a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method .
Molecular Structure Analysis
The molecular structure of “Fmoc-Lys(Crotonyl)-OH” is complex, involving multiple functional groups. The Fmoc group provides aromaticity and hydrophobicity, which can promote the association of building blocks .
Physical And Chemical Properties Analysis
“Fmoc-Lys(Crotonyl)-OH” has a molecular weight of 436.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.
科学研究应用
- Fmoc-Lys(Crotonyl)-OH Contribution : Researchers have explored Fmoc-derivatized cationic hexapeptides (referred to as series K) as a scaffold for bioprinting applications. Among these, Fmoc-K3 hydrogel stands out due to its rigidity (G’ = 2526 Pa). It supports cell adhesion, survival, and duplication, making it a potential material for tissue engineering .
Peptide-Based Hydrogels for Biomedical Applications
安全和危害
未来方向
Fmoc-modified amino acids and short peptides have shown distinct potential for applications due to their inherent hydrophobicity and aromaticity . They are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . This suggests that “Fmoc-Lys(Crotonyl)-OH” and similar compounds could have promising future applications in these areas.
作用机制
Target of Action
Fmoc-Lys(Crotonyl)-OH is a modified amino acid that primarily targets the formation of functional materials, such as hydrogels . These hydrogels are often used in biomedical applications, including drug delivery and diagnostic tools for imaging .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Lys(Crotonyl)-OH primarily involve the self-assembly of functional molecules. This includes Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The self-assembly process is influenced by various non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker .
Pharmacokinetics
It’s known that the compound can form hydrogels, which have potential applications in drug delivery . The formation of these hydrogels could influence the bioavailability of drugs delivered using this compound.
Result of Action
The molecular and cellular effects of Fmoc-Lys(Crotonyl)-OH’s action primarily involve the formation of hydrogels . These hydrogels can support cell adhesion, survival, and duplication . Additionally, the compound can induce gel formation, which is crucial for its applications in biomedical fields .
Action Environment
The action of Fmoc-Lys(Crotonyl)-OH can be influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of the compound to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing Fmoc-Lys(Crotonyl)-OH above the critical concentration to induce gel formation .
属性
IUPAC Name |
(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXIABNUWPOIE-INZNARQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Crotonyl)-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)
![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794862.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)
![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)


![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)



![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)